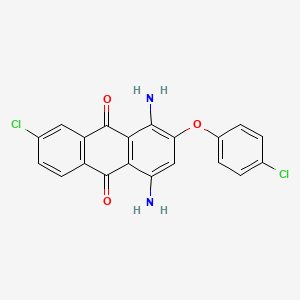![molecular formula C22H30O2S2 B13144970 3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde CAS No. 170702-08-6](/img/structure/B13144970.png)
3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE is an organic compound belonging to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of two hexyl groups and two formyl groups attached to the bithiophene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of thiophene derivatives. Common methods include Stille coupling, Suzuki coupling, and direct arylation.
Introduction of Hexyl Groups: The hexyl groups are introduced through alkylation reactions. This can be achieved by reacting the bithiophene core with hexyl halides in the presence of a base.
Formylation: The final step involves the formylation of the bithiophene core to introduce the formyl groups. This can be done using Vilsmeier-Haack reaction, where the bithiophene is treated with a formylating agent such as DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: 3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBOXYLIC ACID.
Reduction: 3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DIOL.
Substitution: 3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DIBROMIDE.
Aplicaciones Científicas De Investigación
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Its unique electronic properties make it suitable for the development of conductive polymers and materials with specific optoelectronic characteristics.
Chemical Sensors: It can be used in the development of chemical sensors due to its ability to undergo redox reactions and interact with various analytes.
Mecanismo De Acción
The mechanism by which 3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE exerts its effects is primarily through its electronic properties. The compound can act as a donor-acceptor molecule, facilitating charge transfer processes. The presence of formyl groups allows for interactions with various molecular targets, potentially leading to applications in sensing and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]: Lacks the formyl groups, resulting in different electronic properties.
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBOXYLIC ACID: Similar structure but with carboxylic acid groups instead of formyl groups, affecting its reactivity and applications.
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DIOL: Contains hydroxyl groups instead of formyl groups, leading to different chemical behavior.
Uniqueness
3,3’-DIHEXYL-[2,2’-BITHIOPHENE]-5,5’-DICARBALDEHYDE is unique due to the presence of both hexyl and formyl groups, which impart specific electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and molecular recognition.
Propiedades
Número CAS |
170702-08-6 |
|---|---|
Fórmula molecular |
C22H30O2S2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
5-(5-formyl-3-hexylthiophen-2-yl)-4-hexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-11-17-13-19(15-23)25-21(17)22-18(12-10-8-6-4-2)14-20(16-24)26-22/h13-16H,3-12H2,1-2H3 |
Clave InChI |
MLUNDINFAZOUFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(SC(=C1)C=O)C2=C(C=C(S2)C=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
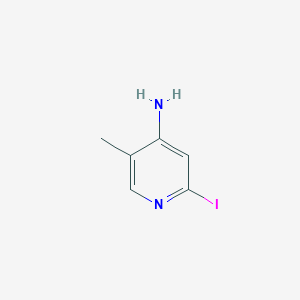
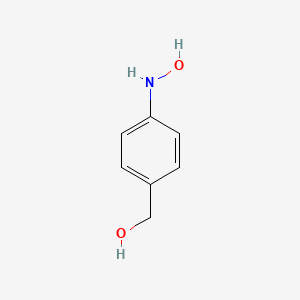
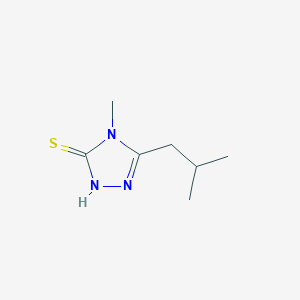
![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
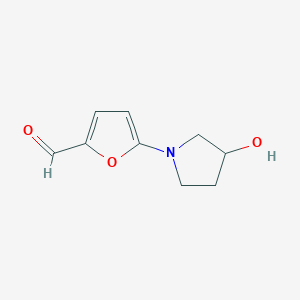

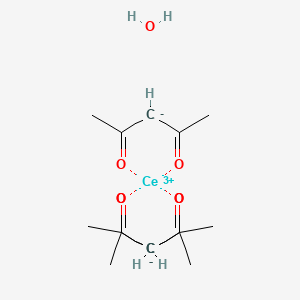

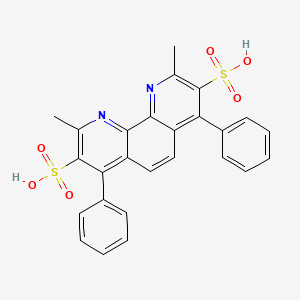
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
